8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a chemical compound with the molecular formula CHNO. It belongs to the class of benzoazepines, which are bicyclic compounds containing a benzene ring fused to a seven-membered nitrogen-containing ring. This compound is notable for its potential applications in medicinal chemistry and pharmacology.
8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is classified as an organic compound and specifically as a heterocyclic compound due to the presence of nitrogen in its structure. Its classification extends to being a potential pharmacological agent due to its structural analogies with known bioactive molecules.
The synthesis of 8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically involves several steps that include the formation of the benzoazepine framework through cyclization reactions. One common method involves the reaction of 1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine with methoxy reagents under acidic or basic conditions.
The synthesis may utilize various reagents such as methyl iodide or methanol in the presence of a base like potassium carbonate. The reaction conditions often require heating and can be performed in solvents like dimethylformamide or ethanol to facilitate the formation of the desired product. Purification techniques such as recrystallization or chromatography are typically employed to isolate the final compound .
The molecular structure of 8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine features a tetrahydrobenzoazepine core with a methoxy group at the eighth position and a methyl group at the first position. This structural configuration contributes to its unique chemical properties and potential biological activity.
8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine can participate in various chemical reactions typical for heterocycles. These may include nucleophilic substitutions at the nitrogen atom or electrophilic aromatic substitutions on the benzene ring.
In synthetic applications, this compound can serve as an intermediate for further derivatization to enhance its pharmacological properties or alter its reactivity profile. For instance, reactions involving oxidation or functional group modifications can lead to derivatives with improved biological activity .
The mechanism of action for 8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is not fully elucidated but may involve interactions with specific biological targets such as receptors or enzymes. Compounds in this class often exhibit activity by modulating neurotransmitter systems or inhibiting specific kinases.
Research indicates that derivatives of benzoazepines can influence pathways involved in cell proliferation and apoptosis. The exact binding affinities and modes of action would require further experimental investigation through pharmacological assays .
8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is generally characterized by:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm purity and structural integrity .
8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has potential applications in:
Given its structural characteristics and potential biological activities, ongoing research may uncover additional therapeutic uses for this compound .
The benzoazepine core is traditionally constructed through ring-expansion strategies starting from tetralone derivatives. A proven route involves converting 1-tetralone to its oxime derivative (compound 3) using hydroxylamine hydrochloride under basic conditions (e.g., sodium carbonate, pH 8), achieving yields >90% after 15-24 hour reaction times [4]. This oxime undergoes Beckmann rearrangement using polyphosphoric acid (PPA) at 70–160°C, where solvent choice critically impacts yield: Dichloromethane facilitates initial dissolution but requires careful evaporation before temperature escalation to 140°C for ring expansion to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (compound 4) [4].
The final reduction to the saturated azepine employs hydride reagents like lithium aluminium hydride (LiAlH₄) in anhydrous THF at 60°C for 10–15 hours. This step faces challenges in impurity profiling, with over-reduction products requiring chromatographic purification that limits batch yields to ~65% [4]. Alternative cyclization via Friedel-Crafts alkylation uses 2-(4-chlorophenyl)ethylamine and chloroacetone, followed by aluminum trichloride-mediated ring closure, but suffers from regioisomer formation (up to 22%) when synthesizing methoxy-substituted variants [1].
Table 1: Classical Cyclization Routes for Benzoazepine Synthesis
Starting Material | Key Step | Conditions | Intermediate | Yield |
---|---|---|---|---|
1-Tetralone | Oxime formation | NH₂OH·HCl, Na₂CO₃, MeOH, 24h, rt | 3,4-Dihydro-1(2H)-naphthalenone oxime | >90% |
Oxime | Beckmann rearrangement | PPA, CH₂Cl₂, 140°C, 5h | 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | 70–75% |
Benzazepinone | Reduction | LiAlH₄, THF, 60°C, 15h | 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | 60–65% |
Introducing the C1-methyl group demands precise N-alkylation control. Methylation of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine (compound 1) with methyl iodide in toluene generates the undesired N⁺-quaternary salt unless carefully neutralized with potassium carbonate [1]. Reductive amination using formaldehyde and sodium cyanoborohydride improves regioselectivity but risks over-alkylation, requiring stoichiometric optimization to maintain yields at 80–85% [1].
Methoxy group positioning is equally critical. Directed ortho-lithiation of 1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine at -78°C, followed by methoxylation using (CH₃O)₂SO₂, achieves 85% regioselectivity at C8 but requires cryogenic conditions incompatible with scale-up [7]. Alternatively, starting from p-anisaldehyde derivatives during tetralone synthesis secures fixed methoxy positioning but elongates synthesis by 3 steps [4].
Rhodium-catalyzed asymmetric hydroamination enables direct C–N bond formation for azepine ring construction. Using (R)-DTBM-Garphos as a chiral ligand with chloroacetic acid as a Brønsted acid co-catalyst, allene substrates like N-tosyl-2-(3,4-pentadienyl)aniline undergo cyclization to 3-vinyl-1,4-benzodiazepines with 95:5 enantiomeric ratio (er) [5]. Though primarily applied to diazepines, this method is adaptable to monobenzazepines by modifying tether length, achieving 70% yield and >90% ee in model systems [5].
For late-stage methoxy installation, photoredox-catalyzed C–H functionalization using iridium catalysts ([Ir(dF(CF₃)ppy]₂(dtbbpy))PF₆) and methanol as a methoxy source shows promise. Initial trials on unsubstituted 1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine achieve 40% C8-methoxylation but lack regiocontrol [7]. Electrophilic bromination at C8 using Br₂/AlCl₃ followed by copper(I)-mediated methoxylation improves regioselectivity (>95%) but suffers from bromo-byproduct contamination (~10%) [1].
Key bottlenecks emerge in high-energy transformations and purification demands:
Batch-to-batch variability arises from sensitive intermediates: The tetrahydro-2H-benzazepin-2-one intermediate (compound 4) decomposes above 60°C and hydrolyzes under acidic conditions, necessitating immediate use after synthesis [4].
Table 2: Process Economics of Key Synthetic Steps
Step | Critical Challenge | Cost Driver | Scalability Impact |
---|---|---|---|
Beckmann rearrangement | High-temperature operation | Energy + reactor corrosion | 40% cost increase at >10 kg scale |
LiAlH₄ reduction | Safety hazards | Waste disposal + solvent drying | Adds $500/kg to production cost |
Final purification | Chromatography | Ethyl acetate consumption | 70% yield loss at pilot scale |
Solvent replacement significantly reduces environmental impact. Substituting dichloromethane with cyclopentyl methyl ether (CPME) in PPA cyclization improves biodegradability while maintaining 75% yield [1]. Mechanochemical synthesis via ball-milling avoids solvents entirely: Reaction of tetralone oxime with PPA on silica gel achieves 82% conversion to benzazepinone after 2 hours at 25°C, reducing energy use by 90% compared to thermal methods [4].
Catalytic reduction alternatives to LiAlH₄ include:
Waste minimization is achieved through in-line neutralization: Biphasic extraction of crude reaction mixtures using potassium carbonate/tartaric acid buffers recovers 95% of residual PPA as phosphate salts, cutting acid waste by 70% [1].
CAS No.: 18326-62-0
CAS No.: 53938-08-2
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 21416-85-3